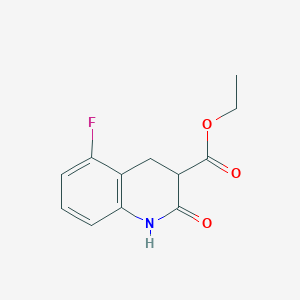
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine: is a heterocyclic organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound features a bromine atom attached to the third position of a pyridine ring, which is further substituted with a 1,3-dioxolane ring at the second position. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 2-(1,3-dioxolan-2-yl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of dehalogenated pyridines.
Scientific Research Applications
Chemistry: 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is widely used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be employed in the design of enzyme inhibitors or receptor modulators .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. It is also utilized in material science for the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the dioxolane ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine
- 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
- 3-Chloro-2-(1,3-dioxolan-2-yl)pyridine
- 3-Iodo-2-(1,3-dioxolan-2-yl)pyridine
Comparison: 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the dioxolane ring on the pyridine core. This structural arrangement imparts distinct reactivity and binding properties compared to its analogs. For instance, the bromine atom at the third position may offer different steric and electronic effects compared to chlorine or iodine substitutions, influencing the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
3-bromo-2-(1,3-dioxolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQYNVEQATAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)
![Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate](/img/structure/B6309531.png)
![Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate](/img/structure/B6309539.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)
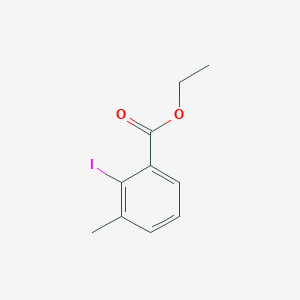
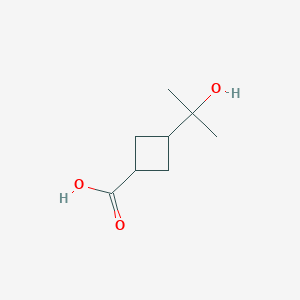
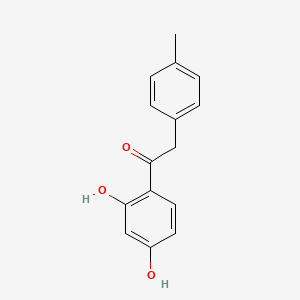
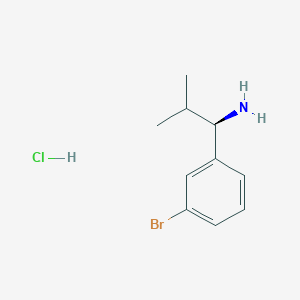
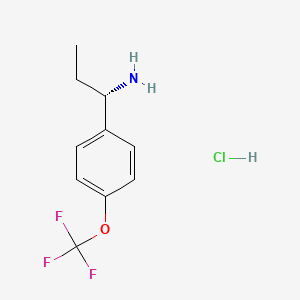
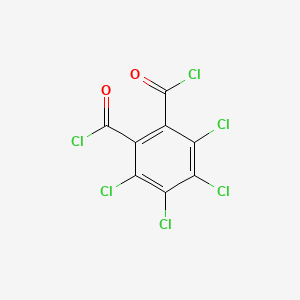
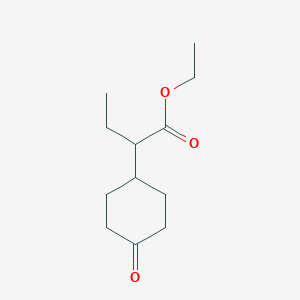
![4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one](/img/structure/B6309631.png)
